Diphenidol hydrochloride

概要

説明

ジフェニドール塩酸塩は、主に制吐剤および制眩剤として使用される化学化合物です。 メニエール病や中耳および内耳の手術に関連する吐き気や嘔吐の予防と対症療法に有効です 。 この化合物は、化学受容体トリガーゾーンを阻害することで吐き気と嘔吐を抑制する能力で知られています .

準備方法

合成経路と反応条件: ジフェニドール塩酸塩の合成には、1-ブロモ-3-クロロプロパンとピペリジンをアルキル化して3-ピペリジノプロピルクロリドを生成する工程が含まれます。 この中間体はベンゾフェノンとグリニャール反応を行いベンジドロールを生成し、その後ジフェニドールに変換されます .

工業生産方法: ジフェニドール塩酸塩の工業生産は、通常、バルクでの化合物の調製に続き、カプセル、錠剤、顆粒などのさまざまな剤形を作成するためにデンプンなどの補助材料を加える方法で行われます 。 このプロセスは、最終製品が非毒性、費用対効果が高く、準備が容易であることを保証します .

化学反応の分析

反応の種類: ジフェニドール塩酸塩は、以下を含むいくつかの種類の化学反応を起こします。

酸化: この反応は、さまざまな酸化された誘導体の生成につながる可能性があります。

還元: 還元反応は、ジフェニドール塩酸塩をその還元形に変換することができます。

置換: 置換反応は、ピペリジン環またはフェニル基で起こる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤がよく使用されます。

置換: 塩素または臭素のようなハロゲン化剤は、置換反応に使用できます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりヒドロキシル化された誘導体が生成される場合があり、還元により脱ヒドロキシル化された形態が生成される可能性があります。

4. 科学研究への応用

ジフェニドール塩酸塩は、幅広い科学研究に適用されています。

化学: 制吐剤とその化学的特性の研究における参照化合物として使用されます。

生物学: ジフェニドール塩酸塩の研究には、前庭系への影響と、めまいおよび乗り物酔いの治療における可能性のある使用が含まれます.

科学的研究の応用

Antiemetic Properties

Diphenidol hydrochloride is widely utilized in clinical settings to control nausea and vomiting associated with several conditions, including:

- Meniere's Disease : It is effective in managing vertigo and associated symptoms.

- Postoperative Nausea and Vomiting : Used to prevent nausea following surgical procedures.

- Chemotherapy-Induced Nausea : Administered to mitigate nausea resulting from cancer treatments.

- Radiation Sickness : Helps alleviate symptoms associated with radiation exposure.

The mechanism of action involves inhibition of the chemoreceptor trigger zone, thereby reducing vestibular stimulation and controlling nausea and vomiting .

Treatment of Vertigo

Diphenidol is indicated for the symptomatic treatment of peripheral (labyrinthine) vertigo, which can occur due to various conditions such as labyrinthitis or inner ear surgery. It works by regulating vestibular function and inhibiting abnormal impulses from the vestibular nerve .

Toxicological Studies

Recent studies have highlighted the toxicokinetics of this compound, especially in cases of overdose. Research indicates that diphenidol exhibits a dynamic distribution in biological tissues, with significant concentrations observed in well-perfused organs shortly after administration. The compound demonstrates first-order kinetics with a half-life of approximately 9.58 hours .

Forensic Toxicokinetics

A study published in 2023 examined the forensic toxicokinetics of this compound in animal models. The findings revealed that after intragastric administration, diphenidol concentrations peaked in various organs over time, indicating rapid absorption and distribution characteristics .

Clinical Observations

In clinical practice, diphenidol has been associated with adverse effects such as dry mouth, hallucinations, and respiratory depression in cases of overdose. The identification of these effects has led to increased scrutiny regarding its safety profile, particularly in pediatric populations .

作用機序

ジフェニドール塩酸塩が制吐作用と制眩作用を発揮する正確なメカニズムは完全には解明されていません。 前庭刺激を減らし、迷路機能を抑制すると考えられています。 また、特にM1、M2、M3、およびM4のムスカリン性アセチルコリン受容体に作用することにより、抗ムスカリン薬としても作用します 。 さらに、延髄の化学受容体トリガーゾーンに影響を与える可能性があり、その制吐作用に寄与しています .

類似化合物:

ジフェンヒドラミン: 吐き気と嘔吐を治療するために使用される別の制吐剤および抗ヒスタミン剤。

メクリジン: 乗り物酔いによって引き起こされる吐き気、嘔吐、めまいを予防および治療するために使用される抗ヒスタミン剤。

プロメタジン: アレルギー症状、吐き気、嘔吐を治療するために使用される、制吐作用を持つ抗ヒスタミン剤。

ジフェニドール塩酸塩の独自性: ジフェニドール塩酸塩は、制吐剤と制眩剤の両方としての二重の作用が特徴です。 いくつかの類似の化合物とは異なり、前庭系と化学受容体トリガーゾーンを特に標的にするため、メニエール病や術後悪心などの状態に特に効果的です .

類似化合物との比較

Diphenhydramine: Another antiemetic and antihistamine agent used to treat nausea and vomiting.

Meclizine: An antihistamine used to prevent and treat nausea, vomiting, and dizziness caused by motion sickness.

Promethazine: An antihistamine with antiemetic properties used to treat allergy symptoms, nausea, and vomiting.

Uniqueness of Diphenidol Hydrochloride: this compound is unique in its dual action as both an antiemetic and antivertigo agent. Unlike some similar compounds, it specifically targets the vestibular system and chemoreceptor trigger zone, making it particularly effective for conditions like Meniere’s disease and postoperative nausea .

生物活性

Diphenidol hydrochloride is a nonphenothiazine antiemetic agent primarily used to treat nausea and vomiting associated with vestibular disorders, such as Meniere's disease. Despite its therapeutic applications, diphenidol has been linked to cases of toxicity and death, raising concerns about its safety profile. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and case studies highlighting its potential risks.

Diphenidol exerts its effects primarily as an antagonist at muscarinic acetylcholine receptors, particularly M2 and M3 subtypes. The following table summarizes the receptor interactions:

| Receptor Type | Action | pKb |

|---|---|---|

| Muscarinic M2 | Antagonist | 6.72 |

| Muscarinic M3 | Antagonist | 7.02 |

The mechanism by which diphenidol alleviates nausea and vertigo is not fully understood but is believed to involve:

- Diminishing vestibular stimulation.

- Depressing labyrinthine function.

- Acting on the medullary chemoreceptive trigger zone, which may contribute to its antiemetic effects .

Pharmacokinetics

Diphenidol is well absorbed from the gastrointestinal tract following oral administration, with a half-life of approximately 4 hours . It undergoes renal elimination, with about 90% of the drug excreted within three to four days post-administration .

Case Report: Fatal Poisoning

A notable case involved a 23-year-old female who succumbed to diphenidol poisoning. Autopsy findings revealed:

- No typical pathological changes except for cerebral edema.

- Elevated acetylcholinesterase levels.

- Postmortem analysis indicated lethal concentrations of diphenidol in various tissues (e.g., 141 µg/g in the liver) .

This case underscores the potential for lethal outcomes associated with diphenidol misuse or overdose.

Retrospective Study

A retrospective study reviewed 16 cases of diphenidol poisoning from literature between 1998 and 2014. Key findings included:

- Symptoms of poisoning ranged from dry mouth and irritability to hallucinations and respiratory failure.

- The study emphasized the importance of recognizing signs of diphenidol toxicity in clinical settings, particularly in patients presenting with CNS disturbances .

Biological Activity and Toxicology

Diphenidol's biological activity extends beyond its therapeutic effects. Research indicates that it can cause significant side effects at high doses, including:

- Central nervous system inhibition followed by excitation.

- Respiratory depression leading to potential fatal outcomes .

Dynamic Distribution Studies

Animal studies have shown that diphenidol exhibits excellent liposolubility and moderate plasma protein binding (42–70%). The apparent volume of distribution is significantly high (68.72 L/kg), indicating extensive tissue uptake. Its elimination half-life in animal models has been reported as approximately 9.58 hours , predominantly metabolized in the liver and excreted via the kidneys .

特性

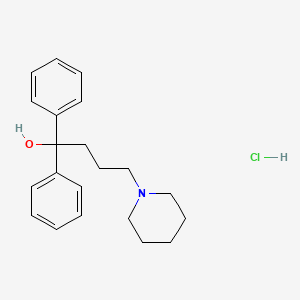

IUPAC Name |

1,1-diphenyl-4-piperidin-1-ylbutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO.ClH/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22;/h1-2,4-7,11-14,23H,3,8-10,15-18H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZIYZHXZAYGJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

972-02-1 (Parent) | |

| Record name | Diphenidol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003254895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10186248 | |

| Record name | Diphenidol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3254-89-5 | |

| Record name | Diphenidol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3254-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenidol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003254895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenidol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenidol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α-diphenylpiperidine-1-butanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENIDOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG355XWQ4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。